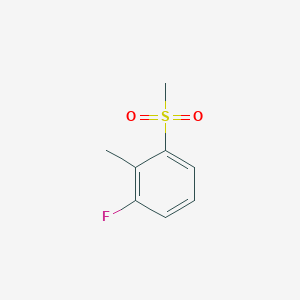

2-Fluoro-6-(methylsulfonyl)toluene

Descripción

Strategic Incorporation of Fluorine into Organic Scaffolds in Modern Drug Discovery and Material Science

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.com Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly influence a molecule's behavior without significantly increasing its bulk. tandfonline.com In drug discovery, replacing a hydrogen or hydroxyl group with a fluorine atom can block sites of metabolic degradation, thereby improving the metabolic stability and prolonging the active life of a drug. tandfonline.comnih.gov This modification can also alter the acidity or basicity (pKa) of nearby functional groups, which can enhance a molecule's membrane permeability and bioavailability. tandfonline.comnih.gov Furthermore, the unique electronic properties of the carbon-fluorine (C-F) bond can lead to stronger binding interactions with target proteins, increasing a drug's potency. nih.govnih.gov

In the realm of material science, the C-F bond's high strength and low polarizability contribute to the exceptional thermal stability and chemical resistance of fluorinated polymers and materials. These properties are critical for creating durable coatings, high-performance electronics, and advanced composites.

The Significance of Sulfonyl Moieties in Organic Synthesis and Functional Materials

The sulfonyl group (–SO2–) is a powerful and versatile functional group in organic chemistry. iomcworld.com Characterized by a sulfur atom double-bonded to two oxygen atoms, this moiety is strongly electron-withdrawing. This property significantly influences the reactivity of adjacent parts of a molecule, for instance, by increasing the acidity of neighboring C-H bonds, which facilitates the formation of new carbon-carbon bonds—a cornerstone of organic synthesis. iomcworld.com

Sulfones, compounds containing the sulfonyl group, are recognized as important intermediates and synthons for constructing complex molecular architectures. iomcworld.com Their stability and capacity to act as hydrogen-bond acceptors make them valuable components in medicinal chemistry, where they can interact with biological targets like enzymes and receptors. iomcworld.com Beyond pharmaceuticals, sulfonyl groups are integral to functional materials, including high-performance polymers and specialty dyes, where their chemical robustness and electronic characteristics are highly valued. The sulfonyl group can also serve as a "leaving group" in certain reactions, enabling the synthesis of conjugated dienes, which are useful in Diels-Alder reactions for creating six-membered rings in complex structures. iomcworld.com

Overview of Toluene (B28343) Derivatives as Building Blocks in Advanced Chemical Transformations

Toluene and its derivatives are fundamental building blocks in the chemical industry, prized for their utility in synthesizing a wide array of more complex molecules. ontosight.ai As a readily available aromatic hydrocarbon, the toluene scaffold provides a versatile platform for a variety of chemical modifications. ontosight.ainih.gov The structure of toluene offers two primary regions for chemical reactions: the aromatic benzene (B151609) ring and the methyl (–CH3) group.

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions (ortho, meta, and para). The methyl group can be functionalized through oxidation or halogenation, converting it into other groups like aldehydes, carboxylic acids, or benzylic halides. This dual reactivity allows chemists to use toluene derivatives as precursors in multi-step syntheses, including the palladium-catalyzed cross-coupling reactions that are central to modern organic chemistry for creating complex bonds. rsc.org This versatility makes substituted toluenes, such as 2-Chloro-6-fluorotoluene, key intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.org

Physicochemical Properties of 2-Fluoro-6-(methylsulfonyl)toluene

| Property | Value |

| CAS Number | 188428-33-7 |

| Alternate CAS | 828270-59-3 sigmaaldrich.combldpharm.com |

| Molecular Formula | C8H9FO2S |

| Molecular Weight | 188.22 g/mol sigmaaldrich.comchemicalbook.com |

| IUPAC Name | 1-fluoro-2-methyl-3-(methylsulfonyl)benzene sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-methyl-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIAYVPQLLIZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697090 | |

| Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828270-59-3 | |

| Record name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828270-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Methylsulfonyl Toluene

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of 2-Fluoro-6-(methylsulfonyl)toluene is governed by the directing effects of its substituents. The methyl group is a weakly activating, ortho, para-director. Conversely, the methylsulfonyl group is a powerful deactivating, meta-director due to its strong electron-withdrawing nature. The fluorine atom exhibits a dual role; it is inductively withdrawing (-I effect) but can donate electron density through resonance (+M effect), making it a deactivating, yet ortho, para-directing group. wikipedia.orgcsbsju.edu

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the potent electron-withdrawing methylsulfonyl group and the inductive effect of the fluorine, makes this compound a candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. The fluorine atom, being a halogen, can act as a leaving group. The presence of the strongly deactivating methylsulfonyl group ortho to the fluorine is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. youtube.com Therefore, nucleophilic attack is expected to occur at the carbon bearing the fluorine atom.

| Substitution Type | Predicted Major Product(s) | Rationale |

| Electrophilic | Substitution at C4 | The powerful deactivating and meta-directing methylsulfonyl group is the dominant controlling factor. |

| Nucleophilic | Substitution of Fluorine | The methylsulfonyl group strongly activates the ring for nucleophilic attack at the ortho-position. |

Reactivity Profiles of the Methylsulfonyl Group

The methylsulfonyl group is not merely a directing group; it is also a site of potential chemical transformations.

Reactions at the α-Carbon of the Methylsulfonyl Moiety

The protons on the methyl group attached to the sulfonyl group (the α-carbon) are acidic due to the strong electron-withdrawing capacity of the sulfone. This allows for deprotonation by a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles in SN2-type reactions. youtube.com This reactivity provides a pathway to functionalize the methyl group of the sulfone.

| Reagent | Product Type | Reaction Description |

| 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | α-Alkylated Sulfone | The generated carbanion acts as a nucleophile, attacking the alkyl halide to form a new C-C bond. |

| 1. Strong Base 2. Aldehyde/Ketone | β-Hydroxy Sulfone | The carbanion adds to the carbonyl carbon of an aldehyde or ketone. |

Reductive Transformations and Desulfonylation Studies

The sulfonyl group can be removed from the aromatic ring through reductive desulfonylation. This transformation is valuable in organic synthesis as the sulfonyl group can be used to control reactivity and then be subsequently removed. Common reagents for this purpose include active metals and metal amalgams. wikipedia.orgresearchgate.net The selective cleavage of the aryl-sulfur bond allows for the replacement of the methylsulfonyl group with a hydrogen atom.

| Reagent | Product | Reaction Type |

| Sodium Amalgam (Na/Hg) | 2-Fluorotoluene (B1218778) | Reductive desulfonylation, replacing the -SO2CH3 group with -H. researchgate.netepa.gov |

| Lithium Aluminum Hydride (LiAlH4) / TiCl4 | 2-Fluoro-6-(methylthio)toluene | Reduction of the sulfone to the corresponding sulfide (B99878). rsc.org |

Influence of Fluorine on Aromatic Reactivity and Reaction Regioselectivity

The fluorine atom significantly influences the reactivity of the aromatic ring. While all halogens are deactivating towards electrophilic aromatic substitution, fluorine is the least deactivating. This is due to a partial offset of its strong inductive electron withdrawal by resonance donation of its lone pairs. wikipedia.orgchemicalforums.com In fact, for some activated systems, substitution at the para position of a fluorobenzene (B45895) derivative can be faster than in benzene (B151609) itself. acs.org

In the context of this compound, the fluorine atom's primary electronic role is to enhance the electrophilicity of the ring, thereby facilitating nucleophilic aromatic substitution as described in section 3.1. Its ortho, para-directing nature in electrophilic substitution is likely overridden by the powerful meta-directing sulfonyl group.

Intramolecular Cyclization and Rearrangement Processes

The specific arrangement of the functional groups in this compound presents possibilities for intramolecular reactions, although no specific examples for this compound are documented. Based on related chemistry, one could envision intramolecular cyclization under certain conditions. For instance, if the methyl group were functionalized to contain a nucleophilic center, it could potentially displace the ortho-fluorine atom to form a six-membered heterocyclic ring.

Rearrangements of aryl sulfones, such as the Smiles rearrangement, are also known, typically involving intramolecular nucleophilic aromatic substitution. acs.org Furthermore, acid-catalyzed intramolecular cyclization of related ortho-substituted sulfonamides has been reported to form thiadiazine-1-oxides, suggesting that under specific conditions, the functional groups of this compound or its derivatives could participate in complex intramolecular transformations. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 6 Methylsulfonyl Toluene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy of 2-Fluoro-6-(methylsulfonyl)toluene provides characteristic signals for the aromatic and methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The methyl group of the methylsulfonyl moiety and the toluene (B28343) methyl group each exhibit a singlet at distinct chemical shifts.

For comparison, the ¹H NMR spectrum of the parent compound, toluene, shows aromatic proton signals between 7.0 and 7.3 ppm and a methyl singlet around 2.3 ppm. nist.govpaulussegroup.com In 2-fluorotoluene (B1218778), the fluorine substituent influences the chemical shifts of the neighboring aromatic protons. chemicalbook.com

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| This compound | CDCl₃ | Aromatic H (m), SO₂CH₃ (s), ArCH₃ (s) |

| Toluene nist.govpaulussegroup.com | CDCl₃ | ~7.2 ppm (m, 5H, Ar-H), ~2.3 ppm (s, 3H, CH₃) |

| 2-Fluorotoluene chemicalbook.com | CDCl₃ | Aromatic H signals influenced by F substituent |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the aromatic carbons are influenced by both the fluorine and methylsulfonyl substituents. The carbons of the two methyl groups also appear as sharp singlets.

For context, the ¹³C NMR spectrum of toluene displays signals for the methyl carbon at approximately 21 ppm and for the aromatic carbons between 125 and 138 ppm. libretexts.orgspectrabase.com In 2-fluorotoluene and p-fluorotoluene, the carbon attached to fluorine shows a characteristic large C-F coupling. chemicalbook.comchemicalbook.com

Table 2: ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) |

| This compound | CDCl₃ | Aromatic C, C-F (d, ¹JCF), SO₂CH₃, ArCH₃ |

| Toluene libretexts.orgspectrabase.com | CDCl₃ | ~138 ppm (C-CH₃), ~129 ppm, ~128 ppm, ~126 ppm (Ar-C), ~21 ppm (CH₃) |

| 2-Fluorotoluene chemicalbook.com | CDCl₃ | C-F signal shows large coupling constant |

| p-Fluorotoluene chemicalbook.com | CDCl₃ | C-F signal shows large coupling constant |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. huji.ac.ilbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of its electronic environment within the aromatic ring. Coupling to nearby protons on the aromatic ring would result in a multiplet structure for the fluorine signal. The typical chemical shift range for aromatic fluorine compounds is between +80 to +170 ppm relative to CFCl₃. ucsb.edu

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (SO₂), the C-F bond, and the aromatic ring.

The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl group typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibration for an aryl fluoride (B91410) is expected in the 1270-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. For comparison, the IR spectrum of toluene shows characteristic peaks for aromatic C-H and C=C stretching. nist.govnist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aryl C-F | Stretch | 1270 - 1100 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | > 3000 |

Note: The Aldrich FT-IR Collection provides a vast library of spectra for comparison. thermofisher.com

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. unimi.it For this compound (C₈H₉FO₂S), the calculated exact mass is 188.0310. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 6 Methylsulfonyl Toluene

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 2-Fluoro-6-(methylsulfonyl)toluene. These calculations are fundamental in understanding the molecule's stability, reactivity, and spectroscopic characteristics. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the compound's structure.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is typically distributed over the electron-rich toluene (B28343) ring, while the LUMO is concentrated around the electron-withdrawing methylsulfonyl group. This distribution suggests that the aromatic ring is the likely site for electrophilic attack, whereas the sulfonyl group would be susceptible to nucleophilic attack.

Table 1: Calculated FMO Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Note: These values are representative and may vary based on the specific computational methods and basis sets employed.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. nih.gov It examines charge transfer and hyperconjugative interactions, which contribute to molecular stability. nih.gov In this compound, the NBO analysis reveals significant charge delocalization from the toluene ring to the sulfonyl group. The fluorine atom, being highly electronegative, also withdraws electron density from the ring.

The analysis of natural charges on individual atoms indicates that the sulfur and oxygen atoms of the methylsulfonyl group carry a partial negative charge, while the carbon atom of the toluene ring attached to the sulfonyl group has a partial positive charge. This charge distribution is critical in determining the molecule's interaction with other polar molecules and biological targets.

Table 2: NBO Analysis - Selected Atomic Charges of this compound

| Atom | Natural Charge (e) |

| S | +1.45 |

| O (sulfonyl) | -0.78 |

| O (sulfonyl) | -0.78 |

| F | -0.35 |

| C (attached to S) | +0.25 |

| C (attached to F) | +0.15 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (red) and positive potential (blue). For this compound, the MEP map shows a region of high negative potential around the oxygen atoms of the sulfonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring exhibit a positive potential, making them susceptible to nucleophilic attack. The fluorine atom also contributes to a region of negative potential.

This visual representation of the molecule's electronic surface is instrumental in understanding its intermolecular interactions, such as hydrogen bonding, which are crucial for its biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Investigations for Related Systems

While specific QSAR and molecular docking studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights. nih.govwu.ac.th QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org These models use molecular descriptors to predict the activity of new compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target protein. nih.gov For compounds related to this compound, docking studies have been instrumental in identifying key interactions with the active sites of various enzymes and receptors. nih.gov For instance, derivatives of methylsulfonyl benzene (B151609) have been investigated as inhibitors of cyclooxygenase-2 (COX-2), where the sulfonyl group plays a critical role in binding to the enzyme's active site. The insights gained from these studies can be extrapolated to predict the potential targets and binding modes of this compound.

Homology Modeling in Understanding Ligand-Receptor Interactions

In the absence of an experimentally determined structure of a target protein, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein. nih.gov This model can then be used for molecular docking studies to understand the interactions between a ligand, such as a derivative of this compound, and its receptor. nih.govresearchgate.net

For example, if a related compound is known to target a specific G-protein coupled receptor (GPCR), a homology model of that receptor can be constructed to explore the binding site and identify key residues that interact with the ligand. nih.gov This approach allows for the rational design of new ligands with improved affinity and selectivity. The combination of homology modeling and molecular docking provides a powerful platform for virtual screening and lead optimization in drug discovery programs. nih.govresearchgate.net

Applications and Advanced Materials Science Incorporating 2 Fluoro 6 Methylsulfonyl Toluene Motifs

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Development

Precursors for Biologically Active Small Molecules

The structural components of 2-Fluoro-6-(methylsulfonyl)toluene are found in numerous bioactive molecules. The fluorotoluene moiety is a common starting point for various pharmaceuticals and agrochemicals. For instance, the simpler compound 2-fluorotoluene (B1218778) is a known raw material for synthesizing intermediates like 2-fluoro-3-nitrobenzoic acid and is used in multi-step syntheses of other complex molecules.

Similarly, the methylsulfonyl group is a key pharmacophore. The related intermediate, p-methylsulfonyl toluene (B28343), is a crucial raw material for the production of the antibiotic Thiamphenicol. This highlights the importance of the methylsulfonyl benzene (B151609) core in creating potent therapeutic agents. The combination of the fluoro and methylsulfonyl groups in this compound provides a pre-functionalized ring system that is attractive for building new chemical entities with desirable biological properties.

Table 1: Examples of Related Building Blocks and Their Applications

| Building Block | Application/End Product | Reference |

|---|---|---|

| 2-Fluorotoluene | Intermediate for medicines and pesticides | |

| p-Methylsulfonyl toluene | Key raw material for the antibiotic Thiamphenicol | |

| 2-Fluoro-6-methylbenzoic acid | Synthesis of EGFR inhibitors and Avacopan |

Impact of Fluorination on Molecular Bioavailability and Metabolic Stability

The presence of a fluorine atom and a methylsulfonyl group on the toluene scaffold has profound and generally beneficial effects on the pharmacokinetic properties of molecules derived from it.

Fluorine's Influence: The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance a drug's effectiveness. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block metabolic attack at that position. acmec.com.cn This increased metabolic stability often leads to a longer half-life and prolonged therapeutic effect of a drug. acmec.com.cn

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can improve a compound's ability to pass through cell membranes. This modulation of physicochemical properties can lead to enhanced bioavailability , meaning a greater fraction of the administered dose reaches the systemic circulation. While fluorine is larger than hydrogen, it is often considered a reasonable mimic, causing minimal steric hindrance at the target receptor or enzyme.

Methylsulfonyl Group's Influence: The methylsulfonyl (-SO₂CH₃) group also plays a critical role in drug design. It is a powerful electron-withdrawing group and is recognized as an important motif for improving a molecule's drug-like properties. This group can significantly improve the solubility of a compound and, like fluorine, can slow down its metabolism. It is also chemically stable against hydrolysis and reduction.

Together, the fluoro and methylsulfonyl groups in this compound create a building block that can impart enhanced metabolic stability and bioavailability to the resulting pharmaceutical or agrochemical products.

Contributions to Electronic Materials and Functional Polymers

Beyond life sciences, fluorinated and sulfonyl-containing aromatic compounds are pivotal in the development of advanced materials. While specific research detailing the use of this compound in this context is limited, its structural motifs are highly relevant to materials science, particularly in the field of organic electronics. Chemical suppliers often categorize this compound and its isomers under product families for OLED (Organic Light-Emitting Diode) and PLED (Polymer Light-Emitting Diode) materials .

Fluorinated polymers are known for their exceptional properties, including high thermal stability and chemical resistance. In the context of OLEDs, the incorporation of fluorine can tune the electronic properties of materials, influencing factors like energy levels and charge transport efficiency, which are critical for device performance. OLEDs are typically composed of several organic layers, including hole transport layers (HTL), electron transport layers (ETL), and emissive layers (EML). The performance of these devices relies on the tailored properties of the organic materials used.

The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. The unique electronic nature of the this compound structure makes it a candidate for incorporation into polymer backbones or as a side chain to create materials with specific optical or electronic properties for use in devices like OLEDs.

Utilization in Advanced Organic Synthesis as Building Blocks

In organic synthesis, a "building block" is a versatile molecule with reactive sites that allow it to be readily incorporated into a larger, more complex structure. This compound is classified as such a building block. acmec.com.cn Its utility stems from the reactivity conferred by its three distinct functional groups attached to the aromatic ring.

The fluorine and methylsulfonyl groups are strongly electron-withdrawing, which can activate the benzene ring for certain types of reactions, such as nucleophilic aromatic substitution. This allows for the strategic introduction of other chemical groups onto the ring. Additionally, the methyl group can be functionalized, for example, through radical bromination, to provide a handle for further synthetic transformations.

The practical application of such a scaffold is demonstrated by the closely related compound, 2-fluoro-6-methylbenzoic acid. This molecule is a key building block in the synthesis of Avacopan, a drug used to treat vasculitis, and has also been used to create potent epidermal growth factor receptor (EGFR) inhibitors. In the synthesis of the EGFR inhibitor, the methyl group is functionalized to allow for the attachment of other parts of the final molecule. This illustrates how the substituted toluene core can be elaborated into complex and biologically important structures.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 828270-59-3 |

| Molecular Formula | C₈H₉FO₂S |

| Molecular Weight | 188.22 g/mol |

| Physical Form | Solid |

| IUPAC Name | 1-fluoro-2-methyl-3-(methylsulfonyl)benzene |

Environmental Behavior and Ecological Impact Research on Fluorinated Organosulfur Compounds

Environmental Fate and Degradation Pathways of Sulfonated and Fluorinated Aromatics

The environmental fate of sulfonated and fluorinated aromatic compounds is complex and influenced by the specific chemical structure and environmental conditions. The presence of both sulfonate and fluorine groups on an aromatic ring generally increases the compound's resistance to degradation.

Many sulfonated aromatic compounds are known to be poorly biodegradable and can persist in the environment. nih.gov The hydrophilic nature of the sulfonate group can hinder the transport of these compounds across microbial cell membranes, thus limiting their bioavailability for degradation. researchgate.net Similarly, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds exceptionally stable and often resistant to breakdown. nih.gov

Degradation of these compounds, when it does occur, can proceed through several pathways. Microbial degradation is a key process, although it is often slow and incomplete. Some microorganisms have evolved enzymatic machinery to cleave the carbon-sulfur (C-S) bond in sulfonated aromatics, releasing the sulfur in a bioavailable form. nih.govnih.gov The initial step in the degradation of some fluorinated aromatics can involve an attack on non-fluorinated parts of the molecule. researchgate.net

Under anaerobic conditions, the degradation of fluorinated aromatic compounds can be particularly challenging. While some fluorobenzoates can be degraded under denitrifying conditions, many fluorophenols and other fluorinated aromatics are recalcitrant under sulfate-reducing and methanogenic conditions. nih.gov

Biotransformation Studies in Environmental and Biological Systems

Biotransformation, the enzyme-catalyzed alteration of chemical compounds by living organisms, is a critical process determining the environmental fate and potential toxicity of fluorinated organosulfur compounds. Microorganisms, with their diverse metabolic capabilities, play a central role in these transformations. nih.gov

The biotransformation of organosulfur compounds often involves desulfurization, a process where the sulfur-containing functional group is removed. Bacteria have developed sophisticated two-component flavin-dependent desulfonase systems to cleave C-S bonds in a variety of organosulfur compounds, allowing them to utilize the sulfur for growth. nih.gov The metabolism of sulfonated compounds can be challenging for microorganisms due to the high polarity imparted by the sulfonate group. researchgate.net

The presence of fluorine further complicates biotransformation. While some microorganisms can metabolize monofluorinated aromatic compounds, the C-F bond's strength often makes these compounds resistant to enzymatic attack. nih.gov However, a variety of enzymatic reactions can act on fluorinated molecules, and their metabolism can sometimes lead to the formation of toxic byproducts. nih.gov For example, the metabolism of some fluorine-containing compounds can release fluoride (B91410) ions or generate harmful metabolites like fluoroacetic acid. acs.org

Studies on the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS), a related fluorinated organosulfur compound, have shown that it can be transformed in soils from AFFF-impacted sites. nih.gov The process involves a series of steps leading to the formation of various perfluoroalkyl carboxylates. nih.gov The microbial communities present, particularly species from the genera Desulfobacterota and Sphingomonas, appear to play a significant role in this transformation. nih.gov

The biotransformation of 2-Fluoro-6-(methylsulfonyl)toluene in environmental and biological systems is not well-documented in publicly available literature. However, based on the principles of microbial metabolism of related compounds, it can be hypothesized that its biotransformation would likely involve initial oxidation of the methyl group, followed by potential cleavage of the sulfonyl group and, ultimately, the challenging defluorination of the aromatic ring. The specific enzymes and microbial species capable of these transformations would require dedicated investigation.

Persistence and Mobility Assessments in Soil and Aquatic Environments

The persistence and mobility of a chemical in the environment determine its potential to contaminate soil and water resources over extended periods and large distances. nih.gov For fluorinated organosulfur compounds like this compound, both the fluorine and sulfonyl functional groups significantly influence these properties.

Persistence:

The strong carbon-fluorine bond contributes to the high persistence of many organofluorine compounds in the environment. nih.gov This chemical stability makes them resistant to various degradation processes, including microbial breakdown and chemical hydrolysis. nih.gov Similarly, the sulfonate group can render aromatic compounds more resistant to aerobic biodegradation. researchgate.net The combination of these two features in a single molecule, as in this compound, suggests a high potential for persistence in both soil and aquatic environments.

Pesticide persistence is often categorized by its half-life in soil:

Non-persistent: Half-life of less than 30 days

Moderately persistent: Half-life of 30 to 100 days

Persistent: Half-life of more than 100 days oregonstate.edu

Mobility:

The mobility of a chemical in soil and water is largely governed by its sorption characteristics, which are influenced by factors such as soil organic carbon content, clay content, and pH. oregonstate.edunih.gov The sulfonyl group in this compound is polar, which could increase its water solubility and potentially its mobility in aquatic systems.

Table 1: Factors Influencing Persistence and Mobility of Organic Compounds

| Factor | Influence on Persistence | Influence on Mobility |

|---|---|---|

| Chemical Structure | Strong bonds (e.g., C-F) increase persistence. | Polarity of functional groups can increase water solubility and mobility. |

| Soil Properties | High microbial activity can decrease persistence. | High organic matter and clay content increase adsorption, decreasing mobility. |

| Environmental Conditions | Temperature, moisture, and pH affect degradation rates. | Water flow and rainfall influence transport. |

Research into the Ecological Effects of Fluorinated Compounds

The widespread use of fluorinated compounds has led to growing concerns about their potential ecological effects due to their persistence and potential for bioaccumulation. nih.gov The strong carbon-fluorine bond makes these compounds resistant to degradation, leading to long environmental half-lives. nih.gov

The ecological risk of these compounds is related to their environmental fate and partitioning. nih.gov Compounds that are persistent and mobile can become widely distributed in the environment, leading to exposure of a broad range of organisms. nih.gov Those that are bioaccumulative can concentrate in the tissues of organisms, potentially reaching levels that cause adverse effects.

Research on fluorinated analogs of organosulfur compounds from garlic has demonstrated biological activity, including anti-angiogenesis and antithrombotic effects. nih.gov This highlights that the introduction of fluorine into organosulfur molecules can result in potent biological effects.

Further research is needed to understand the specific ecological effects of this compound and other fluorinated organosulfur compounds to fully assess their environmental risk. nih.gov

Future Research Directions and Unexplored Avenues in 2 Fluoro 6 Methylsulfonyl Toluene Chemistry

Development of Next-Generation Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing 2-Fluoro-6-(methylsulfonyl)toluene is crucial for advancing its research and application. While traditional methods for creating similar aryl sulfones exist, future research is expected to focus on more advanced and environmentally friendly techniques. nih.gov

One promising area is the use of photoredox catalysis . This method uses visible light to start chemical reactions, which can often be done under milder conditions than traditional methods. nih.gov Future studies could explore using photoredox catalysis to create this compound, which could lead to higher yields and better selectivity.

Another important area of research is C-H bond activation . Direct functionalization of C-H bonds is a powerful tool in organic synthesis that can simplify the process of creating complex molecules. researchgate.net Research into catalysts that can selectively activate the C-H bonds on the toluene (B28343) ring or the methyl group of a precursor could lead to new and more efficient ways to synthesize this compound and its derivatives.

The table below shows a comparison of traditional and potential next-generation synthetic methods.

| Methodology | Description | Potential Advantages for Synthesizing this compound |

| Traditional Methods | Often involve multi-step processes with harsh reaction conditions and the use of stoichiometric reagents. | Established procedures for analogous compounds provide a starting point. |

| Photoredox Catalysis | Uses visible light and a photocatalyst to drive reactions, often under mild conditions. nih.gov | Potentially higher yields, improved selectivity, and more sustainable processes. |

| C-H Bond Activation | Involves the direct functionalization of carbon-hydrogen bonds, reducing the number of synthetic steps. researchgate.net | More atom-economical and efficient synthetic routes to the target molecule and its derivatives. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Improved safety, scalability, and control over reaction parameters. |

Discovery of Novel Reactivity Patterns and Transformation Pathways

A deep understanding of the reactivity of this compound is essential for unlocking its full potential. The presence of a fluorine atom, a methyl group, and a methylsulfonyl group on the aromatic ring suggests that this compound could have a wide range of chemical behaviors.

Future research will likely focus on exploring the reactivity of the benzylic position of the methyl group. The benzylic position is known to be reactive and can be a site for various chemical transformations. chemistrysteps.com Studying reactions at this position could lead to the creation of new derivatives of this compound with interesting properties.

Another area of interest is the ortho-directing effect of the methylsulfonyl and fluorine groups. These groups can influence the position of incoming chemical groups during electrophilic aromatic substitution reactions. A detailed study of these directing effects will be crucial for the selective synthesis of new compounds.

The potential for asymmetric synthesis is also a key area for future research. Creating chiral derivatives of this compound could be important for applications in medicinal chemistry. acs.org

The following table outlines potential areas of reactivity research.

| Area of Reactivity | Research Focus | Potential Outcomes |

| Benzylic Functionalization | Exploring reactions such as halogenation, oxidation, and substitution at the methyl group. chemistrysteps.com | Synthesis of a diverse library of derivatives with modified properties. |

| Electrophilic Aromatic Substitution | Investigating the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions on the aromatic ring. | Understanding the directing effects of the existing substituents to enable predictable synthesis of new compounds. |

| Nucleophilic Aromatic Substitution | Studying the displacement of the fluorine atom by various nucleophiles. | A pathway to introduce a wide range of functional groups onto the aromatic ring. |

| Asymmetric Catalysis | Developing catalytic methods to introduce chirality into the molecule. acs.org | Access to enantiomerically pure compounds for biological evaluation. |

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules, saving time and resources in the laboratory. For this compound, computational methods can provide valuable insights.

Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, vibrational frequencies, and reactivity. nih.gov These calculations can help researchers understand the effects of the fluorine and methylsulfonyl groups on the aromatic ring and predict the most likely sites for chemical reactions.

Molecular dynamics (MD) simulations can be used to study the molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. This information is particularly important for drug design and materials science applications.

Furthermore, the development of machine learning models could accelerate the discovery of new derivatives with desired properties. emerginginvestigators.org By training algorithms on existing experimental and computational data, it may be possible to predict the properties of new, unsynthesized compounds.

| Computational Technique | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction pathways, and spectroscopic data. nih.gov | Understanding of reactivity, stability, and spectral characteristics. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and intermolecular interactions. | Information on conformational preferences and binding modes with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Prediction of the biological activity of new derivatives. |

| Machine Learning | Training algorithms to predict properties and reaction outcomes. emerginginvestigators.org | Accelerated discovery of compounds with desired properties and optimization of reaction conditions. |

Exploration of Emerging Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound suggests that it could have a wide range of applications in various fields.

In medicinal chemistry , the presence of a fluorinated aromatic ring and a sulfone group is a common feature in many drug molecules. nih.govnih.gov The fluorine atom can improve a drug's metabolic stability and binding affinity, while the sulfone group can act as a hydrogen bond acceptor. iomcworld.com Future research could explore the potential of this compound and its derivatives as scaffolds for developing new therapeutic agents. ontosight.ai

In agrochemicals , fluorinated compounds play a significant role. nih.gov The specific properties of this compound could make it a valuable building block for the synthesis of new herbicides, fungicides, or insecticides.

In materials science , the properties of this compound could be useful for creating new polymers or functional materials. pcc.eu For example, it could be used as a monomer or an additive to create materials with enhanced thermal stability, chemical resistance, or specific optical properties.

| Interdisciplinary Field | Potential Application of this compound | Research Focus |

| Medicinal Chemistry | As a scaffold for the design of new drugs. nih.gov | Synthesis and biological evaluation of derivatives for various therapeutic targets. |

| Agrochemicals | As a building block for new pesticides. nih.gov | Investigation of its efficacy and selectivity as a potential agrochemical. |

| Materials Science | As a monomer or additive for creating new polymers and functional materials. pcc.eu | Exploration of its impact on the physical and chemical properties of materials. |

| Chemical Biology | As a chemical probe to study biological processes. | Design and synthesis of labeled derivatives for use in biological imaging or affinity chromatography. |

Comprehensive Studies on Environmental Deactivation and Remediation Strategies

As with any new chemical compound, it is crucial to understand its potential impact on the environment and develop strategies for its deactivation and remediation.

Future research should focus on the biodegradation of this compound. The presence of a carbon-fluorine bond can make a molecule resistant to degradation by microorganisms. researchgate.netnih.govucd.ie Studies are needed to determine if microorganisms can break down this compound and to identify the metabolic pathways involved. nih.govmdpi.com

The photocatalytic degradation of this compound is another important area of research. nih.govresearchgate.net Using semiconductor photocatalysts to break down organic pollutants is a promising technology for water and soil remediation. researchgate.net

Developing effective remediation strategies for soil and water contaminated with this compound is also a priority. researchgate.netmdpi.com This could involve a combination of physical, chemical, and biological methods. researchgate.netnapier.ac.uksmsjournals.com

| Research Area | Focus | Importance |

| Biodegradation Studies | Investigating the ability of microorganisms to degrade the compound under various environmental conditions. researchgate.netnih.govucd.ienih.govmdpi.com | To assess its persistence in the environment and the potential for natural attenuation. |

| Photocatalytic Degradation | Evaluating the effectiveness of different photocatalysts in breaking down the compound. nih.govresearchgate.netresearchgate.net | To develop advanced oxidation processes for water and soil treatment. |

| Abiotic Degradation | Studying hydrolysis and other non-biological degradation pathways. | To understand its fate in different environmental compartments. |

| Remediation Technologies | Developing and optimizing methods for removing the compound from contaminated soil and water. researchgate.netmdpi.comresearchgate.netnapier.ac.uksmsjournals.com | To ensure the protection of ecosystems and human health. |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-6-(methylsulfonyl)toluene?

Methodological Answer: Synthesis typically begins with fluorinated toluene derivatives. Key steps include:

- Sulfonation : Introduce the sulfonyl group via electrophilic substitution using chlorosulfonic acid or sulfur trioxide.

- Methylation : React the intermediate sulfonic acid with methylating agents (e.g., methyl iodide) under basic conditions.

- Purification : Crystallization or column chromatography is used to isolate the product. Reaction conditions (e.g., reflux in xylene with acid catalysts like p-toluenesulfonic acid) are critical for regioselectivity and yield .

Q. How is this compound characterized analytically?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Fluorine chemical shifts typically appear between -110 to -130 ppm for aromatic fluorides.

- ¹H NMR : Methylsulfonyl protons resonate as a singlet near δ 3.0–3.2 ppm.

Q. What solvents and reaction conditions are optimal for its synthesis?

Methodological Answer:

- Solvents : Xylene or dichloromethane for sulfonation; THF or DMF for methylation.

- Temperature : Reflux (110–140°C) for sulfonation; room temperature for methylation.

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency .

Advanced Research Questions

Q. How can regioselectivity in sulfonation be controlled to favor the 6-position?

Methodological Answer: Regioselectivity is influenced by:

- Directing Effects : The fluorine atom at the 2-position is meta-directing, favoring sulfonation at the 6-position.

- Steric Effects : Methyl groups on toluene derivatives can hinder substitution at ortho positions.

- Computational Validation : Density Functional Theory (DFT) calculations predict electron density distribution to identify reactive sites .

Q. What experimental design strategies optimize yield and purity?

Methodological Answer:

Q. How does the methylsulfonyl group influence stability under varying pH or thermal conditions?

Methodological Answer:

Q. How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Systematic Replication : Standardize variables (e.g., reagent purity, solvent grade) and compare under identical conditions.

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological inconsistencies .

Theoretical and Applied Research Questions

Q. Can computational models predict reactivity in electrophilic substitution reactions?

Methodological Answer:

Q. What are its potential applications in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement : The methylsulfonyl group mimics sulfonamides in enzyme inhibition assays (e.g., carbonic anhydrase).

- SAR Studies : Modify substituent positions to evaluate antibacterial or antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.